molecular formula C25H26N4O2 B11324735 7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11324735
M. Wt: 414.5 g/mol
InChI Key: PTOOFPPWOWSSJZ-UHFFFAOYSA-N
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Description

7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that includes a quinazolinone core, a hydroxyphenyl group, and a phenylpiperazine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the hydroxyphenyl group, and attachment of the phenylpiperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the quinazolinone core may produce dihydroquinazolinones.

Scientific Research Applications

7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: shares structural similarities with other quinazolinone derivatives and phenylpiperazine compounds.

    Other quinazolinone derivatives: These compounds also possess a quinazolinone core but may differ in the substituents attached to the core.

    Phenylpiperazine compounds: These compounds contain a phenylpiperazine moiety but may have different core structures.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H26N4O2/c1-17-24-21(15-18(16-23(24)31)20-9-5-6-10-22(20)30)27-25(26-17)29-13-11-28(12-14-29)19-7-3-2-4-8-19/h2-10,18,30H,11-16H2,1H3

InChI Key

PTOOFPPWOWSSJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=CC=C5O

Origin of Product

United States

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